molecular formula C10H10O2S B12118260 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide CAS No. 57465-43-7

4-Phenyl-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B12118260
CAS No.: 57465-43-7
M. Wt: 194.25 g/mol
InChI Key: OYADUSJXUNXFQD-UHFFFAOYSA-N
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Description

4-Phenyl-2,3-dihydrothiophene 1,1-dioxide is an organic compound belonging to the class of sulfolenes. It is characterized by a five-membered ring containing sulfur and oxygen atoms, with a phenyl group attached to the fourth carbon. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide typically involves the reaction of 2,3-dihydrothiophene 1,1-dioxide with phenyl-substituted reagents. One common method includes the use of benzonitrile oxide, which is generated in situ from hydroxamic acid chloride and its mesityl analog. This reaction yields a mixture of regioisomers with a significant predominance of the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of strong bases such as lithium hexamethyldisilazide (LiHMDS) for deprotonation and subsequent alkylation with dihaloalkanes is a common approach .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Phenyl-2,3-dihydrothiophene 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide exerts its effects involves its ability to undergo various chemical transformations. The sulfone group is highly reactive, allowing the compound to participate in oxidation and reduction reactions. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes and receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-2,3-dihydrothiophene 1,1-dioxide is unique due to the presence of both a phenyl group and a sulfone group, which confer distinct reactivity and stability. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications .

Properties

CAS No.

57465-43-7

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

4-phenyl-2,3-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C10H10O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

OYADUSJXUNXFQD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C=C1C2=CC=CC=C2

Origin of Product

United States

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